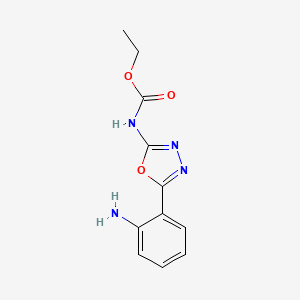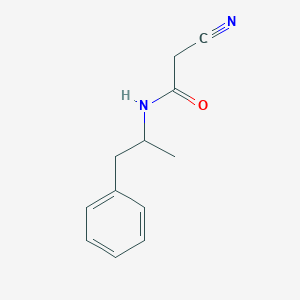
2-Cyano-N-(1-phenylpropan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-N-(1-phenylpropan-2-yl)acetamide is an organic compound with the molecular formula C12H14N2O It is characterized by the presence of a cyano group (–CN) and an acetamide group (–CONH2) attached to a phenylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of 1-phenyl-2-propanamine with cyanoacetic acid. The reaction proceeds under mild conditions, often in the presence of a catalyst such as acetic anhydride or a base like sodium hydroxide. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-2-propanamine and cyanoacetic acid.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 50-70°C.
Catalysts: Acetic anhydride or sodium hydroxide can be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles such as amines or alcohols replace the cyano group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Cyano-N-(1-phenylpropan-2-yl)acetamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential biological activity. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as precursors to active pharmaceutical ingredients (APIs) used in the treatment of various diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals. Its unique structure allows for the development of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Cyano-N-(1-phenylpropan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenylpropyl moiety provides hydrophobic interactions. These interactions can modulate the activity of biological targets, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyanoacetamide: Lacks the phenylpropyl group, making it less hydrophobic.
N-(1-Phenylpropan-2-yl)acetamide: Lacks the cyano group, reducing its ability to participate in certain chemical reactions.
2-Cyano-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl chain length.
Uniqueness
2-Cyano-N-(1-phenylpropan-2-yl)acetamide is unique due to the combination of the cyano and phenylpropyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound in various fields of research.
Propriétés
Numéro CAS |
88422-76-8 |
|---|---|
Formule moléculaire |
C12H14N2O |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
2-cyano-N-(1-phenylpropan-2-yl)acetamide |
InChI |
InChI=1S/C12H14N2O/c1-10(14-12(15)7-8-13)9-11-5-3-2-4-6-11/h2-6,10H,7,9H2,1H3,(H,14,15) |
Clé InChI |
LSBDYBMWQRQJEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


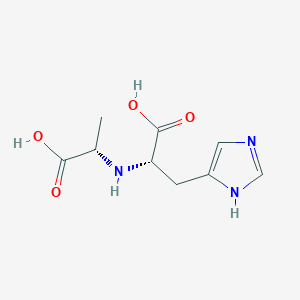

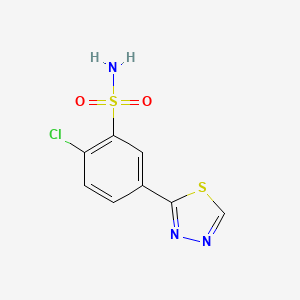

![6-Bromo-2-(3-nitrophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B12924611.png)
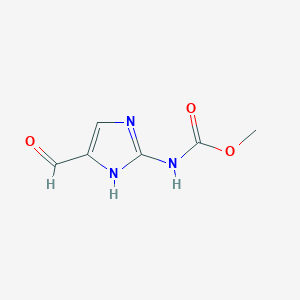

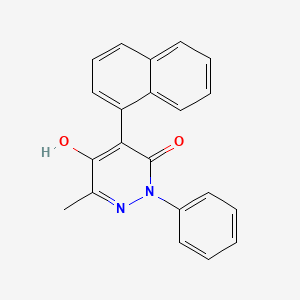
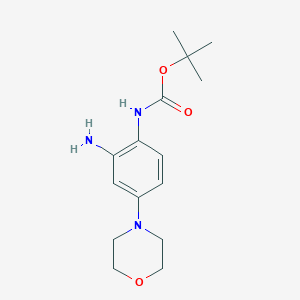
![5,5-Diphenylimidazo[2,1-b]thiazole-3,6(2H,5H)-dione](/img/structure/B12924636.png)
![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)
![6-Hydroxy-2-{4-[(6-methyloctyl)oxy]phenyl}-5-octylpyrimidin-4(3H)-one](/img/structure/B12924644.png)
